2,2,2-trifluoro-N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide
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Overview
Description
2,2,2-trifluoro-N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide is a complex organic compound characterized by the presence of multiple functional groups, including trifluoromethyl, fluorophenyl, thiazolyl, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced through reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoroacetic acid or trifluoromethyl iodide under controlled conditions.
Final Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and trifluoromethyl groups, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2,2-trifluoro-N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.
Agrochemicals: The compound is investigated for its potential as a pesticide or herbicide, leveraging its chemical properties to target specific pests or weeds.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,2,2-trifluoroacetamide: A simpler compound with similar trifluoromethyl and acetamide groups.
4-fluorophenyltrifluoroborate: Contains a fluorophenyl group and is used in various chemical reactions.
N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide: Shares the fluorophenyl and acetamide groups.
Uniqueness
2,2,2-trifluoro-N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1015856-17-3 |
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Molecular Formula |
C21H14F4N4OS |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(4-methylphenyl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C21H14F4N4OS/c1-12-2-4-13(5-3-12)16-10-18(27-19(30)21(23,24)25)29(28-16)20-26-17(11-31-20)14-6-8-15(22)9-7-14/h2-11H,1H3,(H,27,30) |
InChI Key |
RDGNXOGICTXCLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C(F)(F)F)C3=NC(=CS3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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